1-(2-Aminophenyl)-3-hydroxypropan-1-one
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Overview
Description
1-(2-Aminophenyl)-3-hydroxypropan-1-one is an organic compound with a molecular structure that includes an aminophenyl group attached to a hydroxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-3-hydroxypropan-1-one typically involves the reaction of 2-aminophenyl derivatives with appropriate carbonyl compounds. One common method is the condensation reaction between 2-aminophenyl ketones and aldehydes under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the product is often purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected based on their efficiency and environmental impact, with green chemistry principles being increasingly adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 1-(2-Aminophenyl)-3-oxopropan-1-one.
Reduction: 1-(2-Aminophenyl)-3-hydroxypropan-1-ol.
Substitution: Various acylated derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Aminophenyl)-3-hydroxypropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-3-hydroxypropan-1-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminophenyl)-3-oxopropan-1-one: Similar structure but with a carbonyl group instead of a hydroxy group.
1-(2-Aminophenyl)-3-hydroxypropan-1-ol: Similar structure but with an additional hydroxy group.
2-Aminophenyl derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
1-(2-Aminophenyl)-3-hydroxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a versatile compound in research and industry .
Properties
CAS No. |
848938-83-0 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(2-aminophenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C9H11NO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,11H,5-6,10H2 |
InChI Key |
YMTGFUULUDWFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCO)N |
Origin of Product |
United States |
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